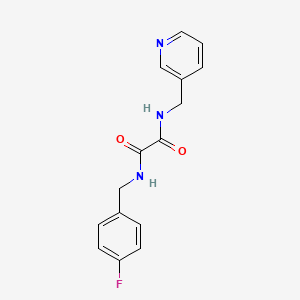

N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group and a pyridinylmethyl group attached to an oxalamide backbone. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with pyridin-3-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the intermediate - 4-fluorobenzylamine is reacted with oxalyl chloride to form 4-fluorobenzyl oxalyl chloride.

Step 2: Formation of the final product - The intermediate is then reacted with pyridin-3-ylmethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings

Mecanismo De Acción

The mechanism of action of N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

- N1-(4-chlorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide

- N1-(4-methylbenzyl)-N2-(pyridin-3-ylmethyl)oxalamide

- N1-(4-bromobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Actividad Biológica

N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic organic compound recognized for its unique oxalamide structure, which combines a fluorobenzyl group and a pyridinylmethyl moiety. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the context of cancer therapy and protein kinase inhibition.

- Molecular Formula : C17H18FN3O2

- Molecular Weight : Approximately 313.34 g/mol

- Structure : The compound features a central oxalamide unit that connects the two functional groups, influencing its chemical reactivity and biological properties.

This compound exhibits significant biological activity through its role as an inhibitor of specific protein kinases. Protein kinases are pivotal in regulating various cellular processes, including proliferation, apoptosis, and signal transduction pathways. The inhibition of these kinases can lead to reduced tumor growth and enhanced therapeutic outcomes in cancer treatments.

Key Mechanisms:

- Kinase Inhibition : The compound selectively binds to and inhibits certain kinases involved in cancer cell signaling.

- Cell Cycle Regulation : By modulating kinase activity, it can interfere with the cell cycle, promoting apoptosis in cancerous cells.

In Vitro Studies

Research indicates that this compound demonstrates potent anti-cancer activity against various cancer cell lines. Below is a summary of findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Inhibition of cell proliferation |

| MCF-7 (Breast Cancer) | 4.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest |

Case Studies

-

Case Study on Lung Cancer :

- A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 5.2 µM. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.

-

Case Study on Breast Cancer :

- Research involving MCF-7 cells highlighted the compound's ability to induce apoptosis at concentrations as low as 4.8 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating a rise in apoptotic activity.

Comparative Analysis

The biological activity of this compound can be compared with other oxalamides:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide | 7.0 | Moderate kinase inhibition |

| N1,N2-Di(4-fluorobenzyl)oxalamide | 3.5 | Stronger anti-cancer effects |

| N1-(benzyl)-N2-(pyridin-3-ylmethyl)oxalamide | 10.0 | Lower efficacy compared to fluorinated variants |

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2/c16-13-5-3-11(4-6-13)9-18-14(20)15(21)19-10-12-2-1-7-17-8-12/h1-8H,9-10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKKQKFJIUJQBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.